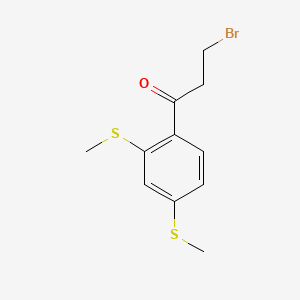
N-(2,4-dinitrophenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dinitrophenyl)methanesulfonamide: is an organic compound characterized by the presence of a dinitrophenyl group attached to a methanesulfonamide moiety. This compound is notable for its applications in various chemical reactions and its utility in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dinitrophenyl)methanesulfonamide typically involves the reaction of 2,4-dinitrophenylamine with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate sulfonyl chloride, which then reacts with the amine to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(2,4-dinitrophenyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the electron-withdrawing nitro groups.
Reduction Reactions: The nitro groups can be reduced to amines under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methanesulfonamide moiety.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products Formed:
Reduction: The reduction of nitro groups yields corresponding amines.
Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
Oxidation: Oxidation can lead to the formation of sulfonic acids or other oxidized derivatives.
Scientific Research Applications
Chemistry: N-(2,4-dinitrophenyl)methanesulfonamide is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives. It serves as a building block for more complex molecules.
Biology and Medicine: In biological research, this compound is used in the study of enzyme inhibition and protein interactions
Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of N-(2,4-dinitrophenyl)methanesulfonamide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the sulfonamide moiety can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biochemical effects .
Comparison with Similar Compounds
- N-(2,4-dinitrophenyl)sulfonamide
- N-(2,4-dinitrophenyl)benzenesulfonamide
- N-(2,4-dinitrophenyl)ethanesulfonamide
Comparison: N-(2,4-dinitrophenyl)methanesulfonamide is unique due to the presence of the methanesulfonamide group, which imparts distinct chemical properties compared to other similar compounds. The methanesulfonamide moiety enhances its solubility and reactivity, making it more versatile in various chemical and biological applications .
Properties
CAS No. |
52960-15-3 |
|---|---|
Molecular Formula |
C7H7N3O6S |
Molecular Weight |
261.21 g/mol |
IUPAC Name |
N-(2,4-dinitrophenyl)methanesulfonamide |
InChI |
InChI=1S/C7H7N3O6S/c1-17(15,16)8-6-3-2-5(9(11)12)4-7(6)10(13)14/h2-4,8H,1H3 |
InChI Key |
CXMFPAXYFLFBHT-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;bromopalladium(1+);butylbenzene](/img/structure/B14073153.png)
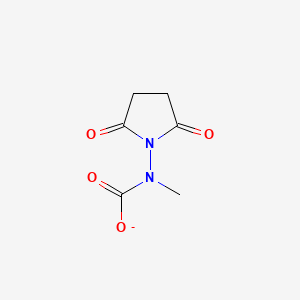
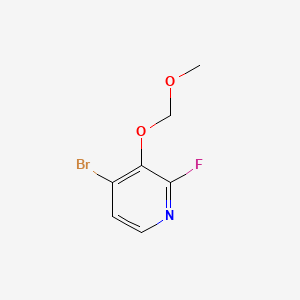
![(R)-2-amino-6-(4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)hexanoic acid](/img/structure/B14073179.png)
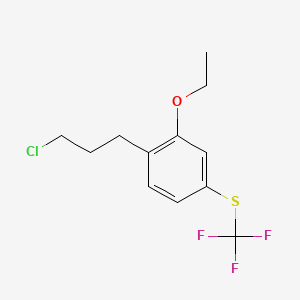
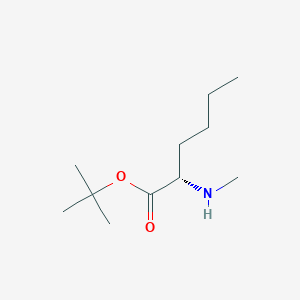
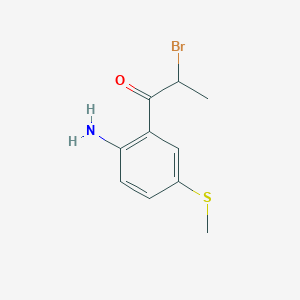
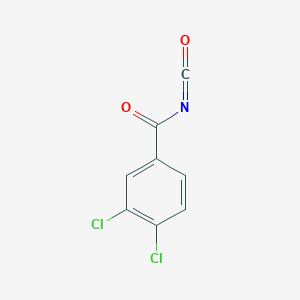
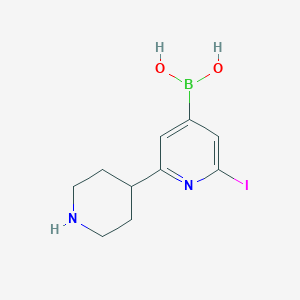


![1,3-Pyrrolidinedicarboxylic acid, 4-[(2-chloro-6,7-diMethoxy-4-quinazolinyl)aMino]-, 1-(1,1-diMethylethyl) 3-ethyl ester, (3R,4S)-rel-](/img/structure/B14073214.png)
![(1S, 5R)-1-Hydroxymethyl-2-aza-bicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester](/img/structure/B14073219.png)
